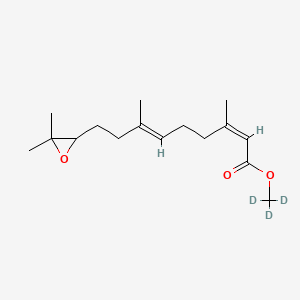
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(4-fluorophenyl)-5-((3-nitrophenyl)methylene)-2-thioxo-3-(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(4-fluorophenyl)-5-((3-nitrophenyl)methylene)-2-thioxo-3-(2,4,6-trimethylphenyl)- is a complex organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a β-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents:
Final Assembly: The final step might involve the formation of the methylene bridge and the thioxo group through specific reagents and conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Due to its structural complexity, the compound can be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4,6(1H,5H)-Pyrimidinedione Derivatives: Compounds with similar core structures but different substituents.
Thioxo Compounds: Other compounds containing the thioxo group.
Fluorophenyl and Nitrophenyl Compounds: Compounds with similar aromatic substituents.
Uniqueness
The uniqueness of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(4-fluorophenyl)-5-((3-nitrophenyl)methylene)-2-thioxo-3-(2,4,6-trimethylphenyl)- lies in its specific combination of substituents, which can impart unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
79838-97-4 |
|---|---|
Molecular Formula |
C26H20FN3O4S |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(5E)-1-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-3-(2,4,6-trimethylphenyl)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H20FN3O4S/c1-15-11-16(2)23(17(3)12-15)29-25(32)22(14-18-5-4-6-21(13-18)30(33)34)24(31)28(26(29)35)20-9-7-19(27)8-10-20/h4-14H,1-3H3/b22-14+ |
InChI Key |
IDVKLWSERRRIMJ-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N(C2=S)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C2=S)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


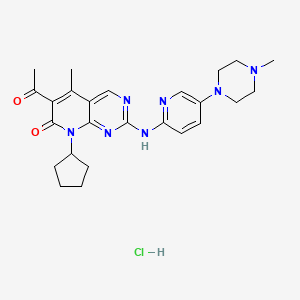
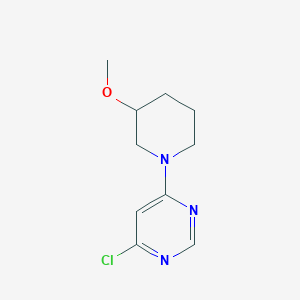
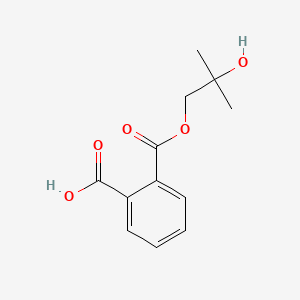
![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
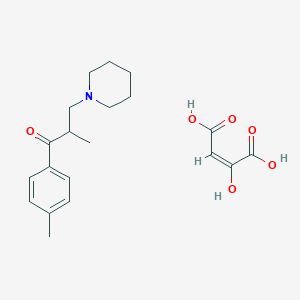
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
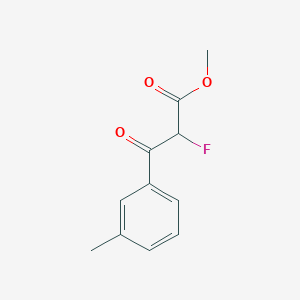
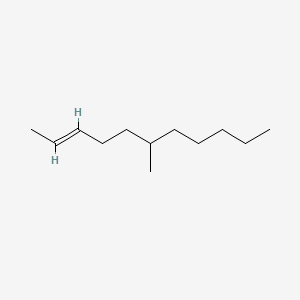
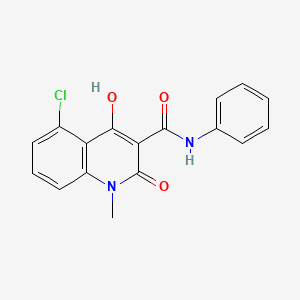
![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)

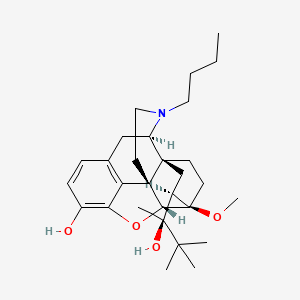
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)
